molecular formula C10H13N3O2 B071071 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole CAS No. 194286-92-5

3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole

Cat. No. B071071
CAS RN: 194286-92-5
M. Wt: 207.23 g/mol
InChI Key: NBHYPUVUHSUBPO-UHFFFAOYSA-N
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Description

3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole (EMI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMI is a heterocyclic compound that contains both isoxazole and imidazole rings, making it a unique chemical entity.

Scientific Research Applications

3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. In material science, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a reagent for the detection and quantification of various analytes.

Mechanism Of Action

The exact mechanism of action of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is not well understood. However, studies have shown that 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to have both biochemical and physiological effects. Biochemically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, as discussed above. Physiologically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to reduce inflammation and pain in animal models. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds and materials. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is its low yield, which can make it difficult to obtain large quantities of the compound for certain experiments.

Future Directions

There are several future directions for the research of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. One direction is to further explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Another direction is to use 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole as a building block for the synthesis of new materials with unique properties. Additionally, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be used as a reagent for the detection and quantification of various analytes, and further research can be done in this area to develop new analytical methods.

Synthesis Methods

3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be synthesized using a multistep synthesis method. The first step involves the reaction of 3,4-dimethylisoxazole with ethyl bromoacetate to form ethyl 3-ethoxy-4-methyl-5-isoxazolecarboxylate. The second step involves the reaction of the ethyl ester with sodium methoxide and 1-methyl-1H-imidazole-2-carboxaldehyde to form 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. The yield of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole obtained from this method is around 40%.

properties

CAS RN

194286-92-5

Product Name

3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-ethoxy-4-methyl-5-(1-methylimidazol-2-yl)-1,2-oxazole

InChI

InChI=1S/C10H13N3O2/c1-4-14-10-7(2)8(15-12-10)9-11-5-6-13(9)3/h5-6H,4H2,1-3H3

InChI Key

NBHYPUVUHSUBPO-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C)C2=NC=CN2C

Canonical SMILES

CCOC1=NOC(=C1C)C2=NC=CN2C

synonyms

Isoxazole, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)- (9CI)

Origin of Product

United States

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